3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile represents a structurally specialized nicotinonitrile derivative within heterocyclic chemistry. Its systematic IUPAC name, 3-(5-methylpyridin-3-yl)-3-oxopropanenitrile, precisely defines the molecular connectivity: a 5-methylpyridin-3-yl (3-pyridyl) ring attached via a ketone linkage to a propanenitrile group. The compound is alternatively designated as 3-(5-methylnicotinoyl)acetonitrile, emphasizing its classification as a β-ketonitrile with a substituted pyridine nucleus. Key identifiers include:
Table 1: Fundamental Physicochemical Properties
Property | Value/Descriptor | |
---|---|---|
Canonical SMILES | CC1=CC(=CN=C1)C(=O)CC#N | |
InChI Key | TUDHBMMAPZPJLH-UHFFFAOYSA-N | |
Hydrogen Bond Acceptors | 3 (N, O, N≡C) | |
Hydrogen Bond Donors | 0 | |
Topological Polar Surface Area | 58.6 Ų |
This architecture positions it within the broader class of 3-pyridyl ketones, distinguished by the presence of the nitrile–a functional group that significantly expands its reactivity and coordination chemistry. The methyl group at C-5 further differentiates it from simpler homologs like 3-(pyridin-3-yl)-3-oxopropanenitrile (C₈H₆N₂O, MW 146.15) [6].
The emergence of pyridyl-oxopropanenitrile scaffolds traces back to the mid-20th century with the exploration of pyridine-based ketones as versatile synthons for nitrogen-containing heterocycles. Early medicinal chemistry efforts exploited the dual electrophilic nature (ketone + nitrile) of compounds like 3-(pyridyl)-3-oxopropanenitriles to construct:
The strategic incorporation of alkyl substituents (e.g., 5-methyl group) evolved to modulate electronic density, steric accessibility, and metabolic stability of these frameworks. By the 1990s, derivatives like 3-(5-methyl-3-pyridyl)-3-oxopropanenitrile gained prominence as key intermediates for:
Table 2: Evolution of Pyridyl-Oxopropanenitrile Applications
Era | Primary Application | Example Derivative Class | |
---|---|---|---|
1960s-1980s | Heterocyclic synthesis building blocks | Pyrazoles, Isoxazoles | |
1990s-2000s | Kinase inhibitor intermediates | Pyridinyl-pyrazoles, ATP mimics | |
2010s-present | Targeted covalent inhibitors | Acrylamide warheads (via Knoevenagel) | [7] [10] |
The historical trajectory underscores this scaffold’s transition from a synthetic curiosity to a strategic template in rational drug design, with the 5-methyl variant offering distinct advantages in regioselective functionalization and metabolic resilience over unmethylated analogs [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: